molecular formula C16H16ClN3O2 B6427406 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034278-25-4

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B6427406
CAS No.: 2034278-25-4
M. Wt: 317.77 g/mol
InChI Key: NJVKRSYZZXROPL-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and an oxy-pyrimidine moiety

Properties

IUPAC Name

(4-chlorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVKRSYZZXROPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 4-chlorobenzoyl chloride and piperidine.

    Attachment of the Pyrimidine Moiety: The oxy-pyrimidine group is introduced through nucleophilic substitution reactions, where the piperidine intermediate reacts with a pyrimidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:

    Reactor Design: Use of reactors that allow precise control of temperature, pressure, and mixing.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to the presence of both the piperidine and pyrimidine moieties, which may confer distinct pharmacological properties compared to its analogs. This combination of functional groups can result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN3O
  • Molecular Weight : 289.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.

Potential Targets

  • G-Protein Coupled Receptors (GPCRs) : The compound may exhibit agonistic or antagonistic effects on GPCRs, which play crucial roles in signal transduction.
  • Cyclin-dependent Kinases (CDKs) : Similar compounds have shown activity against CDKs, suggesting potential applications in cancer therapy.

Antitumor Activity

Research has demonstrated that derivatives of pyrimidine compounds can exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, indicating a potential role for this compound in oncology.

Antidiabetic Effects

Another area of interest is the compound's potential as a GPR119 agonist, which has been shown to stimulate insulin release and promote glucose homeostasis. This mechanism suggests a promising application in treating type 2 diabetes.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
AntidiabeticStimulation of insulin release via GPR119 activation
NeuroprotectivePotential protective effects on neuronal cells

Notable Research Studies

  • Antitumor Activity : A study published in Cancer Research found that pyrimidine derivatives could significantly inhibit tumor growth in xenograft models, suggesting that structural modifications could enhance their efficacy against specific cancer types.
  • Diabetes Management : Research highlighted in Diabetes journal showed that GPR119 agonists improved glycemic control in rodent models, supporting the hypothesis that similar compounds could be beneficial for diabetes management.
  • Neuroprotection : A recent study indicated that pyrimidine analogs provided neuroprotection against oxidative stress in neuronal cultures, which could be pivotal for developing treatments for conditions like Alzheimer’s disease.

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